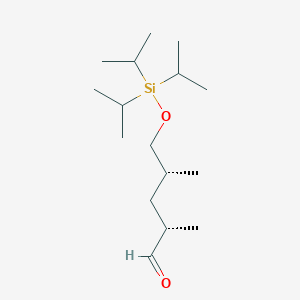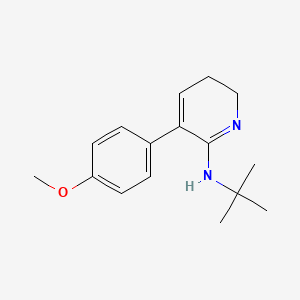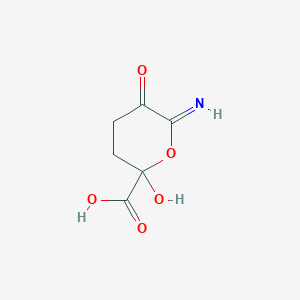
1-(4-Bromophenyl)-3-(8-hydroxyquinolin-5-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-3-(8-hydroxyquinolin-5-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-3-(8-hydroxyquinolin-5-yl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 4-bromobenzaldehyde with 8-hydroxyquinoline-5-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-(8-hydroxyquinolin-5-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium azide or thiourea in the presence of a base.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(8-hydroxyquinolin-5-yl)prop-2-en-1-one is not fully understood. its biological activities are likely due to its ability to interact with various molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-(8-hydroxyquinolin-5-yl)prop-2-en-1-one can be compared with other chalcones and quinoline derivatives:
Chalcones: Similar compounds include 1-(4-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one and 1-(4-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one. These compounds share the chalcone backbone but differ in their substituents, which can affect their biological activities.
Quinoline Derivatives: Similar compounds include 8-hydroxyquinoline and 5-chloro-8-hydroxyquinoline. These compounds share the quinoline backbone but differ in their substituents, which can influence their chemical properties and applications.
Properties
CAS No. |
833488-09-8 |
|---|---|
Molecular Formula |
C18H12BrNO2 |
Molecular Weight |
354.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(8-hydroxyquinolin-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C18H12BrNO2/c19-14-7-3-13(4-8-14)16(21)9-5-12-6-10-17(22)18-15(12)2-1-11-20-18/h1-11,22H |
InChI Key |
SXTMHXFBJSUWGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)C=CC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-2-(1-quinolin-8-ylsulfonylpyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B14189187.png)

![Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl-](/img/structure/B14189195.png)




![2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-1,6,9-trioxaspiro[4.5]decane](/img/structure/B14189227.png)
![(1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde](/img/structure/B14189229.png)

![1-{2-[2-(2-Fluoroethoxy)ethoxy]ethyl}-2-nitro-1H-imidazole](/img/structure/B14189255.png)


